molecular formula C9H11NO4 B2466060 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid CAS No. 247582-56-5

2-(2-Methoxyethoxy)pyridine-3-carboxylic acid

Cat. No.: B2466060
CAS No.: 247582-56-5
M. Wt: 197.19
InChI Key: FGLDUXYEVPKHOF-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)pyridine-3-carboxylic acid is a high-purity chemical compound with the molecular formula C9H11NO4 . This pyridine derivative is characterized by a carboxylic acid group at the 3-position and a 2-methoxyethoxy chain at the 2-position of the pyridine ring, a structure confirmed by its SMILES notation, COCCOC1=C(C=CC=N1)C(=O)O . As a versatile building block in organic synthesis and medicinal chemistry, this compound is valuable for researchers developing novel pharmaceutical compounds and complex organic molecules. The carboxylic acid group allows for further functionalization, typically via amide bond formation or esterification, while the ether side chain can influence the molecule's solubility and physicochemical properties. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound in various exploratory studies, including but not limited to, the synthesis of potential bioactive molecules and the development of new chemical entities.

Properties

IUPAC Name

2-(2-methoxyethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-6-14-8-7(9(11)12)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLDUXYEVPKHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247582-56-5
Record name 2-(2-methoxyethoxy)pyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, allowing the substitution of the chlorine atom with the methoxyethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyethoxy)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid is not well-documented. its structural similarity to nicotinic acid suggests it may interact with similar molecular targets, such as nicotinic acid receptors. These interactions could influence various biochemical pathways, including those involved in lipid metabolism and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-(2-methoxyethoxy)pyridine-3-carboxylic acid and its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications Reference
This compound C₁₀H₁₁NO₄ 2-(2-methoxyethoxy), 3-carboxy 209.20 Pharmaceutical intermediate; balanced lipophilicity and solubility
2-[(2-Methoxyethoxy)methyl]-6-(trifluoromethyl)nicotinic acid C₁₁H₁₂F₃NO₄ 2-(methoxyethoxymethyl), 6-CF₃ 279.21 High lipophilicity due to CF₃; potential agrochemical applications
2-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid C₉H₁₂N₂O₃ 2-(methoxyethylamino), 3-carboxy 212.20 Amino group enhances aqueous solubility; research applications
2-Methoxy-3-pyridinecarboxylic acid C₇H₇NO₃ 2-methoxy, 3-carboxy 153.13 Simpler structure; used in organic synthesis
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid C₁₃H₁₁ClN₂O₃ 5-Cl, 2-(pyridinyloxy), 3-carboxy 278.69 Bulky substituents; potential bioactivity in drug discovery

Key Comparative Insights

Electronic Effects: The trifluoromethyl (CF₃) group in the analog from is strongly electron-withdrawing, which may reduce the electron density of the pyridine ring, affecting its reactivity in electrophilic substitutions .

Solubility and Reactivity: The aminoethyl-substituted analog () exhibits higher aqueous solubility due to the basic amino group, which can form hydrogen bonds and protonated salts . The carboxymethylsulfanyl analog () contains a sulfur atom, enabling participation in redox reactions and metal coordination, unlike the target compound .

Steric and Functional Diversity :

  • 5-Chloro-2-(pyridinyloxy) analog () has a bulky substituent that may hinder interactions with biological targets but could enhance binding specificity in enzyme inhibitors .
  • The 2-bromo analog () contains a bromine atom, a versatile leaving group, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Applications: The target compound’s ether-linked side chain balances lipophilicity and solubility, making it suitable for drug delivery systems . 2-Methoxy-3-pyridinecarboxylic acid () lacks the ethoxy chain, reducing its solubility in non-polar solvents but simplifying synthetic routes .

Biological Activity

2-(2-Methoxyethoxy)pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by its structural similarity to nicotinic acid, suggesting possible interactions with nicotinic receptors and implications in various biochemical pathways, particularly those related to lipid metabolism and cellular signaling.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in synthetic chemistry. Its carboxylic acid group allows for modifications that can enhance its biological activity. The synthesis of this compound typically involves standard organic reactions that yield high purity and yield rates.

While the specific mechanism of action for this compound is not extensively documented, its structural features indicate potential interactions with several molecular targets. It may influence metabolic pathways through modulation of enzyme activity or receptor interactions, particularly in lipid metabolism.

Antimicrobial Activity

Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often correlated with the presence of specific functional groups on the pyridine ring.

Compound Target Bacteria Activity
This compoundE. coli, S. aureusModerate
Related Pyridine DerivativesPseudomonas aeruginosa, Klebsiella pneumoniaeHigh

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Some derivatives have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity:

Cell Line IC50 (µM) Mechanism
MCF-715.6Apoptosis induction
U-93712.4Cell cycle arrest

Research Findings

Extensive research has been conducted to assess the biological activities of pyridine derivatives, including this compound. Key findings include:

  • Enzyme Interactions : Preliminary studies suggest that this compound may modulate enzyme activities involved in metabolic pathways.
  • Cytotoxicity Profiles : Various derivatives have been tested for their cytotoxic effects against multiple cancer cell lines, showing varying degrees of effectiveness.
  • Antimicrobial Efficacy : The compound has demonstrated moderate antibacterial properties against common pathogens.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyethoxy)pyridine-3-carboxylic acid in laboratory settings?

Methodological Answer: Synthesis typically involves functionalizing pyridine-3-carboxylic acid precursors. A common approach is nucleophilic substitution at the 2-position of pyridine, where a hydroxy group is replaced with a 2-methoxyethoxy moiety via alkylation (e.g., using 2-methoxyethyl bromide under basic conditions). Post-synthesis purification often employs recrystallization or column chromatography. Purity validation requires GC analysis (>95% as per industrial standards) and structural confirmation via 1H NMR^1 \text{H NMR} (e.g., δ 3.3–3.7 ppm for methoxy and ethoxy protons) and mass spectrometry .

Q. How should researchers assess the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: Use gas chromatography (GC) with flame ionization detection (>95% purity threshold; see ).
  • Structural Confirmation:
    • NMR: Compare 1H^1 \text{H} and 13C^{13}\text{C} NMR shifts with literature data for analogous compounds (e.g., methoxypyridinecarboxylic acids in ).
    • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 227.2 for C10_{10}H13_{13}NO4_4).
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (per SDS guidelines in ).
  • First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes ().
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation (analogous to pyridinecarboxylic acid storage in ) .

Advanced Research Questions

Q. How does the methoxyethoxy substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The electron-donating methoxyethoxy group increases electron density at the pyridine ring, potentially slowing electrophilic substitution at the 3-carboxylic acid site. Comparative kinetic studies with analogs (e.g., 5-(methoxymethyl)pyridine-3-carboxylic acid in ) can quantify this effect. Monitor reactions via HPLC to track intermediate formation and optimize conditions (e.g., using DCC/DMAP for amide coupling) .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting points) of derivatives?

Methodological Answer:

  • Polymorphism Analysis: Use differential scanning calorimetry (DSC) to identify melting point variations caused by crystalline forms.
  • Isomer Discrimination: Employ chiral HPLC or X-ray crystallography (as in ) to distinguish stereoisomers.
  • Batch Consistency: Compare synthetic routes (e.g., solvent polarity in alkylation steps) to minimize impurities affecting thermal properties .

Q. What are the challenges in achieving enantiomeric purity for chiral derivatives?

Methodological Answer: Chiral resolution requires asymmetric synthesis or chromatography. For example:

  • Asymmetric Catalysis: Use palladium-catalyzed coupling with chiral ligands (e.g., BINAP).
  • Diastereomeric Salt Formation: Co-crystallize with chiral amines (e.g., (1S)-(−)-α-phenethylamine), leveraging solubility differences ().
  • Chiral HPLC: Utilize columns with cellulose-based stationary phases (e.g., Chiralpak® IC) for separation .

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